molecular formula C5H8O3S B13301457 2-(3-Hydroxythietan-3-yl)acetic acid

2-(3-Hydroxythietan-3-yl)acetic acid

Cat. No.: B13301457
M. Wt: 148.18 g/mol
InChI Key: FHJVLSKOACABIU-UHFFFAOYSA-N
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Description

2-(3-Hydroxythietan-3-yl)acetic acid is an organic compound with the molecular formula C5H8O3S It features a thietane ring, which is a four-membered ring containing a sulfur atom, and a hydroxy group attached to the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxythietan-3-yl)acetic acid typically involves the formation of the thietane ring followed by the introduction of the hydroxy and acetic acid groups. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxythietan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3-Hydroxythietan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Hydroxythietan-3-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxy group and the thietane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.

    Oxazoles: Similar to thiazoles but with an oxygen atom instead of sulfur.

    Indoles: Contain a fused ring system with nitrogen, often found in natural products and pharmaceuticals.

Uniqueness

2-(3-Hydroxythietan-3-yl)acetic acid is unique due to its four-membered thietane ring, which is less common compared to the five-membered rings in thiazoles and oxazoles. This structural difference imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

2-(3-hydroxythietan-3-yl)acetic acid

InChI

InChI=1S/C5H8O3S/c6-4(7)1-5(8)2-9-3-5/h8H,1-3H2,(H,6,7)

InChI Key

FHJVLSKOACABIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)(CC(=O)O)O

Origin of Product

United States

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